4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946943
InChI: InChI=1S/C9H9BrFN/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2
SMILES:
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC15946943

Molecular Formula: C9H9BrFN

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
IUPAC Name 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H9BrFN/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2
Standard InChI Key HZQGENLMMNOXDY-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2C1N)F)Br

Introduction

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound notable for its unique structure and potential biological activities. This compound belongs to the class of indene derivatives, characterized by the presence of halogen substituents, specifically bromine and fluorine, which are known to enhance its reactivity and biological activity.

Synthesis Methods

The synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions that may include:

  • Formation of the Indene Framework: The initial step often involves the cyclization of appropriate precursors to form the indene structure.

  • Halogenation: Bromination and fluorination can be performed using halogenating agents under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the indene ring.

  • Amine Formation: The final step usually involves the introduction of an amino group through reductive amination or other amination techniques.

Biological Activity

Research indicates that compounds similar to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine exhibit various biological activities:

  • Antimicrobial Properties: Studies have shown that halogenated indenes can possess antimicrobial activity against a range of pathogens.

  • Anticancer Potential: Preliminary investigations suggest that this compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

Research Findings

Recent studies have focused on evaluating the pharmacological properties of halogenated indenes, including 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amines. Here are some key findings:

Study FocusFindings
Antimicrobial ActivityExhibited significant activity against Gram-positive and Gram-negative bacteria .
Anticancer ActivityShowed promising results in inhibiting growth in breast cancer cell lines .
Molecular Docking StudiesSuggested strong binding affinity to specific biological targets, which may enhance therapeutic efficacy .

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